molecular formula C9H5Cl2FN4S B14031588 6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine

6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine

Cat. No.: B14031588
M. Wt: 291.13 g/mol
InChI Key: LNLVYLSVUVSHHI-UHFFFAOYSA-N
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Description

6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine is a heterocyclic compound that contains both pyrazine and pyridine rings. The presence of chlorine and fluorine atoms in its structure makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine typically involves the reaction of 3-chloro-2-fluoropyridine with 6-chloropyrazin-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-((3-chloro-2-fluoropyridin-4-yl)thio)pyrazin-2-amine is unique due to the presence of both chlorine and fluorine atoms in its structure, which can impart distinct chemical and biological properties. Its dual heterocyclic rings also contribute to its versatility in various applications.

Properties

Molecular Formula

C9H5Cl2FN4S

Molecular Weight

291.13 g/mol

IUPAC Name

6-chloro-3-(3-chloro-2-fluoropyridin-4-yl)sulfanylpyrazin-2-amine

InChI

InChI=1S/C9H5Cl2FN4S/c10-5-3-15-9(8(13)16-5)17-4-1-2-14-7(12)6(4)11/h1-3H,(H2,13,16)

InChI Key

LNLVYLSVUVSHHI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1SC2=NC=C(N=C2N)Cl)Cl)F

Origin of Product

United States

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